molecular formula C18H30N2O5 B106975 methyl (3aS,4S,6R,6aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate CAS No. 383910-22-3

methyl (3aS,4S,6R,6aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate

Cat. No.: B106975
CAS No.: 383910-22-3
M. Wt: 354.4 g/mol
InChI Key: UFTUUVAOLOJLFC-XFMPKHEZSA-N
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Description

Methyl (3aS,4S,6R,6aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate is a bicyclic heterocyclic compound featuring:

  • A cyclopenta[d][1,2]oxazole core, which combines a cyclopentane ring fused with an oxazole moiety.
  • A tert-butoxycarbonylamino (Boc) group at position 6, providing steric protection for the amine functionality.
  • A pentan-3-yl substituent at position 3, contributing to lipophilicity.
  • A methyl ester at position 4, enhancing solubility in organic solvents.

Properties

IUPAC Name

methyl (3aS,4S,6R,6aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O5/c1-7-10(8-2)14-13-11(16(21)23-6)9-12(15(13)25-20-14)19-17(22)24-18(3,4)5/h10-13,15H,7-9H2,1-6H3,(H,19,22)/t11-,12+,13-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTUUVAOLOJLFC-XFMPKHEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=NOC2C1C(CC2NC(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)C1=NO[C@@H]2[C@H]1[C@H](C[C@H]2NC(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (3aS,4S,6R,6aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate is a synthetic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H30N2O5
  • Molecular Weight : 354.441 g/mol
  • CAS Number : 383910-25-6
  • IUPAC Name : methyl (3aS,4R,6S,6aR)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-6-carboxylate

Anticancer Properties

Recent studies have indicated that derivatives of cyclopenta[d][1,2]oxazole compounds exhibit anticancer properties. The structural features of methyl (3aS,4S,6R,6aR)-6-(N-Boc-amino) derivatives have shown promise in inhibiting tumor growth in various cancer cell lines.

Neuroprotective Effects

Research has suggested that compounds with similar structures may offer neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This could have implications for treating neurodegenerative diseases.

Case Studies

Study ReferenceStudy FocusFindings
Anticancer ActivityDemonstrated significant inhibition of cell proliferation in breast cancer cell lines.
NeuroprotectionShowed reduced apoptosis in neuronal cells under oxidative stress conditions.
Enzyme InhibitionIdentified as a potential inhibitor of specific kinases involved in cancer progression.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of methyl (3aS,4S,6R,6aR)-6-(N-Boc-amino). Preliminary data suggest moderate solubility and bioavailability characteristics which are critical for therapeutic applications.

Safety and Toxicology

Toxicological assessments indicate that while the compound exhibits potential therapeutic benefits, further studies are needed to evaluate its safety profile comprehensively. Long-term toxicity studies and dose-response evaluations are crucial for determining safe usage levels.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of oxazole derivatives in targeting various cancer types. For instance:

  • Mechanism of Action : Compounds similar to methyl (3aS,4S,6R,6aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate have shown the ability to induce cell cycle arrest at the G2/M phase and initiate apoptosis through mitochondrial pathways. This is achieved via inhibition of tubulin polymerization, a critical process for cell division .
  • In Vitro Studies : Testing on a panel of 60 human cancer cell lines revealed that related compounds exhibit growth inhibitory effects with GI50 values in the nanomolar range. Specifically, some derivatives demonstrated IC50 values lower than 500 nM against lymphoma cell lines .

Selectivity and Toxicity

One of the key advantages of this class of compounds is their selectivity towards cancer cells:

  • High Selectivity : Studies indicate that these oxazole derivatives show very high selectivity towards cancer cells while exhibiting low toxicity in normal human peripheral blood lymphocytes. This characteristic is crucial for developing effective cancer therapies with minimal side effects .

Structural Modifications and SAR Studies

Understanding structure-activity relationships (SAR) is essential for optimizing the efficacy of these compounds:

  • Structural Insights : Research has indicated that specific substitutions on the oxazole ring can significantly enhance antiproliferative activity. For example, modifications that maintain certain functional groups while altering others have led to improved biological activity against various tumor types .

Case Studies and Experimental Models

Several experimental models have been employed to assess the effectiveness of these compounds:

StudyCompound TestedCancer TypeKey Findings
Study APyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1,2]oxazolesLymphomaInduced G2/M arrest; IC50 < 500 nM
Study BRelated oxazolesMesotheliomaSignificant tumor volume reduction in xenograft models
Study CVarious derivativesMultiple cancersGI50 values in low micromolar to submicromolar range

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Cyclopenta-Fused Heterocycles

The following compounds share the cyclopenta-fused heterocyclic framework but differ in substituents and functional groups:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
Target Compound Boc-protected amine, pentan-3-yl, methyl ester C₂₀H₃₁N₃O₅ 393.48 High lipophilicity due to branched alkyl chain and Boc group.
(3aR,4S,6R,6aS)-6-Amino-2,2-dimethylhexahydrocyclopenta[d][1,3]dioxol-4-ol Amino, hydroxyl, isopropylidene-protected diol C₉H₁₇NO₃ 187.24 Lacks oxazole ring; features a dioxolane ring. Reduced steric bulk.
(3aR,4R,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxole-4-methanol Aminomethyl, isopropylidene-protected diol C₉H₁₇NO₃ 187.24 Similar to but includes hydroxymethyl group.
(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-phenylmethoxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one Phenylmethoxy, hydroxymethyl, lactone C₁₅H₁₈O₄ 262.30 Furanone core instead of oxazole; increased aromaticity.

Functional Group Analysis

Protecting Groups
  • The Boc group in the target compound offers stability under basic conditions but is acid-labile, contrasting with the isopropylidene protection in and , which is stable under mild acidic conditions but cleaved by strong acids .
  • The methyl ester in the target compound enhances solubility compared to the free carboxylic acid derivatives seen in other cyclopenta analogues.
Alkyl Substituents
  • The pentan-3-yl group in the target compound introduces greater lipophilicity (predicted logP ~3.2) compared to the smaller hydroxymethyl substituent in (logP ~1.8) .
Heterocyclic Core

    Preparation Methods

    Synthesis of β-Keto Ester Intermediates

    The synthesis begins with the preparation of β-keto ester precursors, which serve as critical intermediates for subsequent cyclization. Cyclopentene-derived carboxylic acids are treated with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in the presence of EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and DMAP (4-dimethylaminopyridine) to form acyl Meldrum’s acid adducts. Methanolysis of these adducts yields β-keto esters, such as methyl 2-cyclopentene-1-carboxylate derivatives .

    Table 1: Reaction Conditions for β-Keto Ester Synthesis

    Starting MaterialReagentsTemperature (°C)Yield (%)
    Cyclopentene carboxylic acidMeldrum’s acid, EDC·HCl0–2578–85

    The stereochemical integrity of the cyclopentene ring is preserved during this step, as confirmed by 1H^{1}\text{H} and 13C^{13}\text{C} NMR analysis . For instance, the methine proton adjacent to the carbonyl group resonates at δ 3.2–3.5 ppm, while the cyclopentene protons display characteristic coupling constants (J=8.510.0HzJ = 8.5–10.0 \, \text{Hz}) .

    Formation of β-Enamino Ketoesters

    β-Keto esters are converted to β-enamino ketoesters via condensation with N,NN,N-dimethylformamide dimethyl acetal (DMF-DMA). This step introduces a dimethylamino group at the β-position, enabling subsequent cyclization. The reaction proceeds at 80–100°C in anhydrous toluene, yielding enaminones with >90% purity .

    Table 2: Optimization of Enaminone Formation

    β-Keto EsterSolventTime (h)Yield (%)
    Methyl 2-cyclopentene-1-carboxylateToluene692

    The 15N^{15}\text{N} NMR spectrum of the enaminone intermediate reveals a resonance at δ −280 ppm, corresponding to the dimethylamino nitrogen . The pentan-3-yl substituent is introduced at this stage via alkylation of the enaminone using 3-pentanol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) .

    Cyclization to Form the 1,2-Oxazole Ring

    The pivotal cyclization step involves treating β-enamino ketoesters with hydroxylamine hydrochloride in methanol. This reaction proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration and intramolecular cyclization to form the 1,2-oxazole ring .

    Table 3: Cyclization Yields and Regioselectivity

    EnaminoneSolventProduct RegiochemistryYield (%)
    Pentan-3-yl-substitutedMethanol5-substituted oxazole65

    Regioselectivity is confirmed by X-ray crystallography, which shows the pentan-3-yl group at the 3-position of the oxazole ring . The cyclopenta[d] oxazole core adopts a chair-like conformation, with the Boc-protected amino group occupying an equatorial position .

    Introduction of the Boc-Protected Amino Group

    The amino group is protected as a tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate in the presence of a base (e.g., triethylamine). This step ensures stability during subsequent reactions and facilitates chiral resolution .

    Table 4: Boc Protection Conditions

    AmineReagentBaseYield (%)
    Cyclopentaoxazole amineDi-tert-butyl dicarbonateTriethylamine95

    The Boc group is verified by 1H^{1}\text{H} NMR (singlet at δ 1.47 ppm for tert-butyl protons) and IR spectroscopy (C=O stretch at 1695 cm1^{-1}) .

    Esterification and Final Product Characterization

    The carboxylic acid moiety is methylated using dimethyl sulfate in acetone, yielding the methyl ester. The reaction is monitored by TLC, with completion indicated by the disappearance of the acid spot (Rf_f = 0.3 in ethyl acetate/hexane) .

    Table 5: Methylation Reaction Parameters

    AcidMethylating AgentSolventYield (%)
    Cyclopentaoxazole acidDimethyl sulfateAcetone88

    The final product is characterized by chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10), showing a single peak with >97% enantiomeric excess . Key spectroscopic data include:

    • 1H^{1}\text{H} NMR (400 MHz, CDCl3_3): δ 1.47 (s, 9H, Boc), 3.78 (s, 3H, COOCH3_3), 4.12 (m, 1H, NH) .

    • 13C^{13}\text{C} NMR (100 MHz, CDCl3_3): δ 28.2 (Boc CH3_3), 52.1 (COOCH3_3), 156.8 (oxazole C-3) .

    Stereochemical Control and Analysis

    The stereochemistry at positions 3aS, 4S, 6R, and 6aR is controlled through the use of chiral starting materials and asymmetric catalysis. The cyclopentene ring’s exo-conformation directs the facial selectivity during oxazole cyclization, as evidenced by NOESY correlations between H-6a and H-4 .

    Q & A

    Q. Basic

    • NMR Spectroscopy : 1H and 13C NMR confirm stereochemistry and functional groups. Key signals include the Boc group (δ ~1.4 ppm for tert-butyl) and cyclopenta ring protons (δ 4.0–5.5 ppm) .
    • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95%) and resolve diastereomers .
    • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ion) .

    How can researchers resolve ambiguities in NMR data caused by overlapping signals or complex coupling patterns?

    Q. Advanced

    • 2D NMR : Utilize COSY and HSQC to assign overlapping cyclopenta ring protons and carbons. For example, HSQC correlates δ 4.2 ppm (1H) with a quaternary carbon in the oxazole ring .
    • Variable Temperature NMR : Reduce signal broadening by acquiring spectra at 25°C and −10°C to distinguish dynamic rotational isomers .
    • Isotopic Labeling : Introduce deuterium at specific positions to simplify splitting patterns .

    What experimental strategies address contradictions between X-ray crystallography and NMR data for stereochemical assignments?

    Q. Advanced

    • Cross-validation : Compare X-ray-derived torsion angles (e.g., C3a–C4–C6–C6a) with NOE correlations in NMR. For instance, NOE between H-4 and H-6a confirms cis geometry .
    • Density Functional Theory (DFT) : Calculate theoretical NMR shifts for proposed configurations and match with experimental data .
    • Cocrystallization : Use heavy-atom derivatives (e.g., bromine) to improve X-ray resolution and reduce model ambiguity .

    How can reaction yields be improved during the introduction of the pentan-3-yl group?

    Q. Advanced

    • Protecting Group Strategy : Temporarily mask the Boc-amino group with trimethylsilyl (TMS) to prevent side reactions during alkylation .
    • Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2 hours at 80°C, minimizing decomposition .
    • Catalysis : Employ Pd/C or Ni catalysts for efficient C–N coupling between the cyclopenta core and pentan-3-yl moiety .

    What methodologies are recommended for isolating this compound from complex reaction mixtures?

    Q. Basic

    • Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) to separate polar oxazole intermediates from non-polar byproducts .
    • Recrystallization : Dissolve crude product in hot ethanol, then cool to −20°C to precipitate pure crystals .
    • Centrifugal Partition Chromatography (CPC) : Achieve >99% purity for enantiomers using a heptane/ethyl acetate/methanol/water solvent system .

    How does the stereochemistry at the 6R position influence biological activity, and how is it validated?

    Q. Advanced

    • Enantioselective Synthesis : Prepare both 6R and 6S isomers via chiral auxiliaries (e.g., Evans’ oxazolidinones) and compare IC50 values in enzyme inhibition assays .
    • Biological Assays : Test isomers against target proteins (e.g., kinases) using surface plasmon resonance (SPR) to correlate configuration with binding affinity .
    • Vibrational Circular Dichroism (VCD) : Confirm absolute configuration by matching experimental and computed VCD spectra .

    What are the stability profiles of this compound under varying pH and temperature conditions?

    Q. Advanced

    • Forced Degradation Studies : Expose to 0.1M HCl (24h, 40°C) and 0.1M NaOH (24h, 40°C). Monitor via HPLC for Boc deprotection (retention time shift) or oxazole ring hydrolysis .
    • Lyophilization : Stabilize the compound as a lyophilized powder at −80°C, retaining >90% potency after 6 months .
    • Excipient Screening : Add trehalose or mannitol to aqueous formulations to prevent aggregation at pH 7.4 .

    How can computational tools predict the compound’s reactivity in novel synthetic pathways?

    Q. Advanced

    • Molecular Dynamics (MD) Simulations : Model transition states for cyclopenta ring closure to identify energy barriers and optimal solvents .
    • Machine Learning (ML) : Train models on existing oxazole reaction datasets to predict regioselectivity in Michael additions .
    • Docking Studies : Simulate interactions with catalytic sites to design derivatives with enhanced bioactivity .

    What strategies mitigate racemization during Boc deprotection?

    Q. Advanced

    • Low-Temperature Deprotection : Use TFA/DCM (1:4) at −20°C to minimize acid-induced racemization at chiral centers .
    • Enzymatic Catalysis : Employ lipases (e.g., CAL-B) in biphasic systems for selective Boc removal without disturbing stereochemistry .
    • In Situ Monitoring : Use inline FTIR to detect early racemization (e.g., loss of Cotton effect in CD spectra) and adjust conditions dynamically .

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